Bicuculline

概要

説明

ビククリンは、γ-アミノ酪酸A型受容体の光感受性競合的アンタゴニストとして作用するフタリドイソキノリン化合物です。 1932年に植物アルカロイド抽出物から最初に同定され、キランソウ属、クサノオウ属、いくつかのコマクサ属などの植物から単離されています 。 ビククリンは、γ-アミノ酪酸受容体の抑制作用を遮断する能力で知られており、てんかんを模倣し、痙攣を引き起こします .

準備方法

ビククリンは、さまざまな合成経路を通じて合成することができます。 一般的な方法の1つは、キランソウ属およびコマクサ属などの植物源からの化合物の抽出を含みます 。合成経路は通常、植物材料からアルカロイドを単離し、続いて精製および結晶化して純粋な化合物を得ることを含みます。 工業生産方法は、研究や医薬品への用途で十分な量のビククリンを得るために、大規模な抽出および精製プロセスを含む場合があります .

化学反応の分析

Hydrolysis and Lactone Ring Opening

Bicuculline undergoes pH-dependent hydrolysis due to its lactone ring structure (Figure 2 in ). Key findings include:

-

Conversion to Bicucine :

In aqueous solutions at physiological pH (7.4), this compound slowly hydrolyzes to bicucine via lactone ring opening. This reaction is irreversible under these conditions, with bicucine showing significantly reduced GABA<sub>A</sub> receptor antagonism . -

Acidic Stability :

At pH ≤ 4, this compound remains stable, while bicucine slowly reverts to this compound. This equilibrium is critical for experimental handling, as prolonged storage in neutral/basic buffers degrades this compound .

Table 1: Hydrolysis Conditions and Products

| Condition | Reaction | Product Activity | Reference |

|---|---|---|---|

| pH 7.4, 37°C | Lactone ring opening → bicucine | ~10% GABA<sub>A</sub> affinity | |

| pH ≤ 4, room temp | Bicucine → this compound (partial) | Restored antagonism |

Formation of Quaternary Salts

This compound derivatives are synthesized to enhance stability and receptor specificity:

-

This compound Methiodide/Methochloride :

Quaternization of the tertiary amine with methyl iodide or chloride produces salts (e.g., this compound methiodide). These derivatives exhibit improved water solubility and reduced susceptibility to hydrolysis but retain GABA<sub>A</sub> antagonism . -

Cross-Reactivity :

Quaternary salts also inhibit acetylcholinesterase (IC<sub>50</sub> = 1.5 μM) and SK potassium channels, complicating their use in isolated systems .

Structural Determinants of Reactivity

Key functional groups dictate this compound’s chemical behavior:

Lactone Ring

-

Essential for GABA<sub>A</sub> receptor binding. Hydrolysis abolishes antagonism by disrupting the planar conformation required for receptor interaction .

N-Methylation

-

Quaternization blocks protonation at physiological pH, altering electrostatic interactions with receptor residues (e.g., Tyr106, Phe138 in ρ1 GABA<sub>C</sub> receptors) .

Isoquinoline Moiety

-

Stabilizes the molecule via aromatic stacking in hydrophobic receptor pockets. Modifications here reduce binding affinity by >90% .

Stability and Handling Guidelines

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C<sub>20</sub>H<sub>17</sub>NO<sub>6</sub> | |

| Molecular Weight | 367.35 g/mol | |

| Storage | -20°C, desiccated, protected from light |

科学的研究の応用

Research Applications

Bicuculline has been employed in various research contexts:

Neuropharmacology

- GABAergic Modulation : this compound is used to study the role of GABA in modulating neuronal excitability. For instance, it has been shown to reduce GABA-elicited currents in neurons, providing insights into synaptic inhibition mechanisms .

- Neuroinflammation Studies : Research indicates that this compound can reduce neuroinflammation markers such as interleukin-1 beta (IL-1β) in the hippocampus, suggesting potential therapeutic implications for neurodegenerative diseases .

Auditory Processing

- Auditory Steady-State Responses : Studies have demonstrated that this compound administration can significantly affect auditory processing, as evidenced by reduced auditory steady-state responses (ASSR) in treated subjects. This highlights its role in understanding auditory pathways and potential applications in hearing disorders .

Cognitive Function

- Memory and Learning : this compound has been utilized to assess its impact on cognitive functions such as spatial learning and memory. In hyperammonemic rat models, this compound improved cognitive performance while altering the expression of glutamate receptor subunits .

Neuroinflammation and Cognitive Function

A study investigated the effects of this compound on microglial activation and cognitive performance in hyperammonemic rats. The findings revealed that this compound treatment led to decreased astrocyte activation and improved spatial learning abilities, suggesting its potential as a neuroprotective agent .

Auditory Processing Impairments

In a controlled experiment, rats treated with increasing doses of this compound displayed significant reductions in baseline gamma power during auditory processing tasks. This effect was dose-dependent and provided insights into how GABAergic inhibition influences auditory perception .

Data Tables

作用機序

類似化合物との比較

生物活性

Bicuculline is a well-known compound primarily recognized for its role as a competitive antagonist of gamma-aminobutyric acid (GABA) at GABA_A receptors. This article delves into the biological activities of this compound, including its pharmacological effects, mechanisms of action, and implications in various physiological contexts.

This compound acts by competitively inhibiting the binding of GABA to its receptors. This antagonistic action has been extensively studied across various models, demonstrating this compound's ability to reduce GABA-mediated synaptic inhibition. The compound binds to the orthosteric site of GABA_A receptors, stabilizing the receptor in a closed state and thus preventing the opening of ion channels that would normally allow chloride ions to enter the neuron, leading to hyperpolarization and inhibition of neuronal firing .

Structure-Activity Relationships

Research has shown that modifications to the this compound structure can significantly affect its biological activity. For instance, studies on this compound derivatives indicate that specific amino acid residues in receptor subunits influence sensitivity and resistance to this compound. For example, mutations in the β2 subunit can convert this compound from an antagonist to a weak agonist, highlighting the importance of receptor conformation in drug action .

Pharmacological Effects

This compound's pharmacological effects extend beyond simple GABA_A receptor antagonism. It has been implicated in various biological processes:

- Neuroinflammation : In models of hyperammonemia, this compound treatment has been shown to reduce astrocyte activation and levels of pro-inflammatory cytokines such as IL-1β, suggesting a potential role in modulating neuroinflammatory responses .

- Seizure Activity : this compound is commonly used in research to induce seizures in animal models. Its ability to block inhibitory postsynaptic potentials leads to increased excitability and convulsions, making it a valuable tool for studying seizure mechanisms .

- Behavioral Changes : Studies have demonstrated that this compound administration can alter behaviors in rodents. For example, injections into specific brain regions have resulted in increased grooming and rearing behaviors while decreasing sniffing activities, indicating its profound effects on motor control and behavior .

1. Infusion Studies in Rhesus Monkeys

A pivotal study investigated the effects of this compound infusion on puberty onset in female rhesus monkeys. The results indicated that this compound significantly advanced the timing of menarche compared to saline controls, demonstrating its potential influence on hormonal regulation and developmental processes .

2. Neuroinflammatory Models

In another study involving murine models of pneumococcal meningitis, this compound treatment led to decreased levels of IL-1β and improved cognitive functions related to spatial learning and memory. This suggests that this compound may have therapeutic potential in conditions characterized by neuroinflammation .

Data Tables

The following table summarizes key findings from various studies regarding the effects of this compound:

| Study Focus | Model Used | Key Findings |

|---|---|---|

| Neuroinflammation | Hyperammonemic rats | Reduced IL-1β levels; improved memory function |

| Seizure Induction | Rodent models | Induced convulsions; altered motor behaviors |

| Puberty Timing | Rhesus monkeys | Advanced menarche age compared to controls |

特性

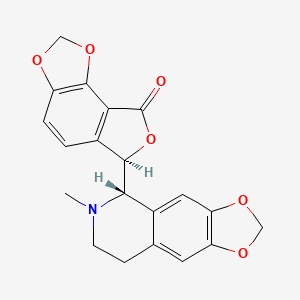

IUPAC Name |

(6R)-6-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGYMKDQCDOMRE-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042687 | |

| Record name | Bicuculline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485-49-4 | |

| Record name | Bicuculline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicuculline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicuculline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11562 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | bicuculline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicuculline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicuculline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICUCULLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y37615DVKC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。